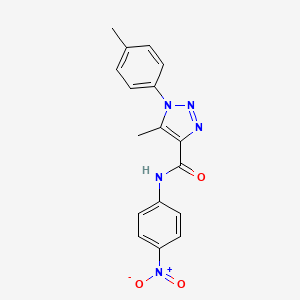
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea, also known as OTULIN inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. The compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
科学的研究の応用
Catalytic Systems and Organic Synthesis
Oxazolidinone derivatives have been utilized in catalytic systems for the oxidative carbonylation of amines to produce carbamates, ureas, and oxazolidinones. Such reactions are significant in organic synthesis, providing a route to high-value molecules with applications across several fields, including pharmaceuticals and materials science (Peng et al., 2008), (Mancuso et al., 2015).
Supramolecular Chemistry
Glycolurils, which are closely related to oxazolidinone derivatives, find applications in supramolecular chemistry. They serve as building blocks for creating complex molecular structures with potential in drug delivery, molecular recognition, and materials science (Kravchenko et al., 2018).
Synthesis of Functional Ureas
Research has focused on developing efficient methods for synthesizing functional ureas, which are valuable in various chemical and pharmaceutical applications. For instance, aluminum-catalyzed synthesis of oxazolidinones has been reported as a precursor to non-symmetrical ureas, showcasing a method with high functional group diversity and regioselectivity (Laserna et al., 2015).
Antibacterial Agents
Oxazolidinone and urea derivatives are explored as antibacterial agents, with some compounds showing promising activity against a range of pathogens. This indicates the potential of such derivatives in developing new antibiotics to combat resistant bacterial strains (Zurenko et al., 1996), (Aaramadaka et al., 2007).
特性
IUPAC Name |
1-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-12-6-8-13(9-7-12)25-11-14(28-18(25)27)10-23-17(26)24-16-5-3-2-4-15(16)19(20,21)22/h2-9,14H,10-11H2,1H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKYGHQETNRLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-Oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[3,2-f]quinoxaline](/img/structure/B2983264.png)

![7-Cyclopropyl-2-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2983267.png)

![4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2983273.png)
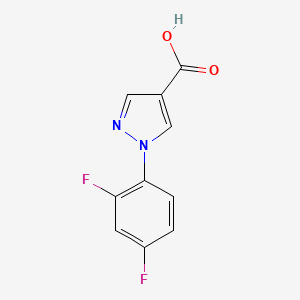
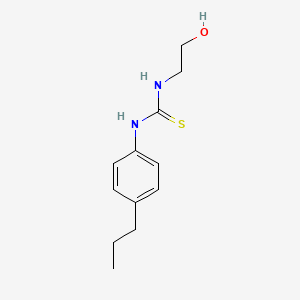
![ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2983276.png)
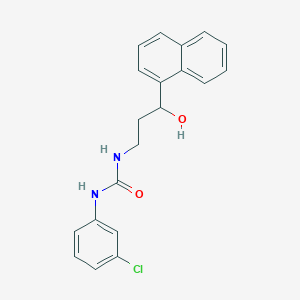
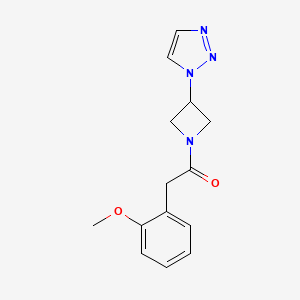
![1-((2-amino-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2983279.png)
![2,4-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2983283.png)
